6-(But-2-ynyloxy)nicotinoyl chloride is a chemical compound that belongs to the class of nicotinoyl chlorides, characterized by the presence of a but-2-ynyl ether substituent. This compound is significant in organic chemistry and medicinal chemistry due to its potential applications in synthesizing various pharmaceuticals and biologically active molecules.
This compound can be synthesized through various methods involving the reaction of nicotinic acid derivatives with appropriate alkynylating agents. The specific synthesis methods and their conditions are crucial for obtaining high yields and purity.
6-(But-2-ynyloxy)nicotinoyl chloride falls under the category of:
The synthesis of 6-(But-2-ynyloxy)nicotinoyl chloride typically involves:
The synthesis may require careful control of temperature and reaction times to prevent side reactions. For instance, using an inert atmosphere (like nitrogen) during the reaction can help minimize oxidation or hydrolysis of sensitive intermediates.
The molecular formula for 6-(But-2-ynyloxy)nicotinoyl chloride is . Its structure features:
CC#CCOC(=O)C1=CN=CC=C1C(=C)C(Cl)=O
This structural representation indicates the connectivity between atoms and functional groups present in the molecule.
6-(But-2-ynyloxy)nicotinoyl chloride can undergo various chemical reactions, including:
The reactivity of the chlorine atom makes this compound a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents.
The mechanism by which 6-(But-2-ynyloxy)nicotinoyl chloride exerts its effects involves:
Research indicates that derivatives of nicotinic acid can influence nicotinic acetylcholine receptors, potentially affecting synaptic transmission and neurochemical signaling.
6-(But-2-ynyloxy)nicotinoyl chloride has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2